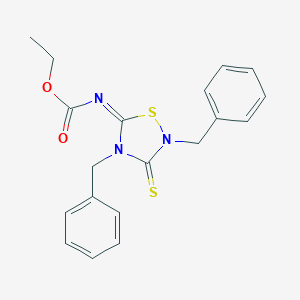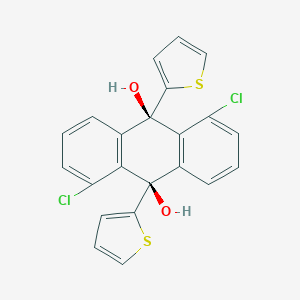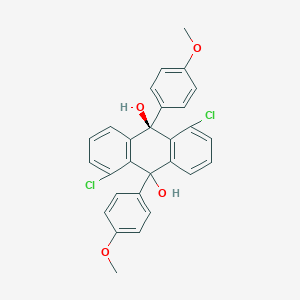![molecular formula C21H16N4O2S B290250 N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide, also known as BZML, is a novel small molecule that has gained attention in the scientific community due to its potential applications in cancer treatment. BZML has been found to exhibit anti-tumor activity in various cancer cell lines and animal models, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide involves its ability to target and inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that plays a crucial role in the folding and stabilization of various client proteins, including those involved in cancer cell survival and growth. By inhibiting HSP90, N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide disrupts the function of these client proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide has been found to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective cancer treatment. However, further studies are needed to fully understand the biochemical and physiological effects of N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This can reduce the risk of side effects associated with traditional chemotherapy drugs. However, one limitation of using N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the optimization of N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide dosing and administration to maximize its anti-cancer effects while minimizing toxicity. Additionally, further studies are needed to investigate the potential of N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide as a combination therapy with other cancer drugs.
Métodos De Síntesis
N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with hydrazine hydrate, followed by the condensation of the resulting hydrazine derivative with 4-nitrobenzoyl chloride. The final product is obtained through reduction of the nitro group with iron powder in acidic conditions.
Aplicaciones Científicas De Investigación
N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide has also been found to inhibit the growth and migration of cancer cells, as well as reduce the formation of tumor blood vessels.
In vivo studies have demonstrated that N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide can inhibit the growth of various types of tumors, including breast, lung, and colon cancers. N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide has also been found to enhance the efficacy of chemotherapy drugs when used in combination.
Propiedades
Fórmula molecular |
C21H16N4O2S |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
N-[2-[(1,3-benzothiazol-2-ylamino)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H16N4O2S/c26-19(14-8-2-1-3-9-14)22-16-11-5-4-10-15(16)20(27)24-25-21-23-17-12-6-7-13-18(17)28-21/h1-13H,(H,22,26)(H,23,25)(H,24,27) |
Clave InChI |
ONCUYNPQOMSOOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NNC3=NC4=CC=CC=C4S3 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NNC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B290167.png)
![1,5-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}naphthalene](/img/structure/B290168.png)
![1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene](/img/structure/B290169.png)
![1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene](/img/structure/B290171.png)
![Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate](/img/structure/B290175.png)





![1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B290185.png)
![Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate](/img/structure/B290186.png)

